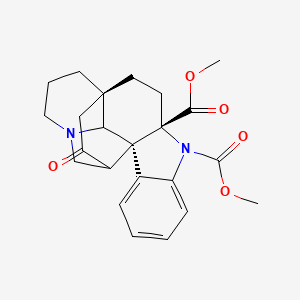

Chanofruticosine; Chanofruticosinic acid methyl ester

Description

Chanofruticosine and Chanofruticosinic acid methyl ester are organic compounds with significant interest in various scientific fieldsChanofruticosine is a complex molecule with a molecular formula of C23H26N2O5 and a molecular weight of 410.46 .

Propriétés

Formule moléculaire |

C23H26N2O5 |

|---|---|

Poids moléculaire |

410.5 g/mol |

Nom IUPAC |

dimethyl (1R,4S,12R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate |

InChI |

InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3/t15?,18?,21-,22-,23+/m1/s1 |

Clé InChI |

WLIDZKOEMWHMRI-FGIVYWOISA-N |

SMILES isomérique |

COC(=O)[C@]12CC[C@@]34CCCN5C3[C@@]1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC |

SMILES canonique |

COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Chanofruticosine and Chanofruticosinic acid methyl ester involves multiple steps, including esterification and amidation reactions. One common method for synthesizing esters is the Fisher esterification, which involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Additionally, the use of trimethylchlorosilane with methanol at room temperature has been shown to be an efficient reagent for esterification .

Industrial Production Methods: Industrial production of these compounds often involves the use of renewable feedstocks and catalysis, aligning with the principles of green chemistry. The production process may include transesterification of vegetable oils, which is a sustainable method for producing fatty acid methyl esters .

Analyse Des Réactions Chimiques

Types of Reactions: Chanofruticosine and Chanofruticosinic acid methyl ester undergo various chemical reactions, including oxidation, reduction, substitution, and hydrogenation . These reactions are essential for modifying the chemical structure and enhancing the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. For example, hydrogenation reactions often involve the use of noble metal catalysts such as RuSn-B/Al2O3 . Oxidation reactions may use reagents like peroxides or oxygen.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrogenation of fatty acid methyl esters can produce fatty alcohols, which have various industrial applications .

Applications De Recherche Scientifique

Chanofruticosine and Chanofruticosinic acid methyl ester have a wide range of scientific research applications. In chemistry, they are used as intermediates in organic synthesis and as building blocks for more complex molecules . In biology, these compounds have been studied for their potential antimicrobial and antifungal properties . In medicine, they may be explored for their therapeutic potential, particularly in the development of new drugs . Additionally, in the industry, these compounds are used in the production of biofuels and biodegradable surfactants .

Mécanisme D'action

The mechanism of action of Chanofruticosine and Chanofruticosinic acid methyl ester involves interactions with specific molecular targets and pathways. For example, these compounds may exert their effects by modulating gene expression, disrupting cell membranes, or inhibiting enzyme activity . The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Chanofruticosine and Chanofruticosinic acid methyl ester include other fatty acid methyl esters, such as oleic acid methyl ester, palmitic acid methyl ester, and linoleic acid methyl ester .

Uniqueness: What sets Chanofruticosine and Chanofruticosinic acid methyl ester apart from other similar compounds is their unique chemical structure and the specific functional groups they contain.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.